molecular formula C10H7F2N3O B1490692 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1546874-75-2

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1490692
CAS No.: 1546874-75-2
M. Wt: 223.18 g/mol
InChI Key: FZNWECQQOANJHC-UHFFFAOYSA-N
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Description

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Triazole Ring:

  • Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a subsequent reaction with a suitable difluorophenyl halide or derivative.

  • Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carbaldehyde group can undergo oxidation reactions to form carboxylic acids.

  • Reduction: The triazole ring can be reduced to form amines.

  • Substitution: The difluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: PCC, DMP, KMnO4 (Potassium permanganate)

  • Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

  • Substitution: AlCl3 (Aluminum chloride), HCl (Hydrochloric acid)

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Amines

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

  • Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors, while the triazole ring contributes to the stability and bioactivity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

  • 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-amine

  • 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-ethanol

Uniqueness: 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde stands out due to its carbaldehyde group, which offers unique reactivity and potential applications compared to its analogs. The presence of the difluorophenyl group also imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNWECQQOANJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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